molecular formula C13H8F3NO B317851 N-(2,5-difluorophenyl)-3-fluorobenzamide

N-(2,5-difluorophenyl)-3-fluorobenzamide

Cat. No.: B317851
M. Wt: 251.2 g/mol
InChI Key: LTOVBKBKQJQPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-3-fluorobenzamide is a benzamide derivative featuring a 3-fluorobenzoyl group attached to a 2,5-difluorophenylamine moiety. The compound’s structure is characterized by fluorine atoms at the 2- and 5-positions of the phenylamine ring and a single fluorine at the 3-position of the benzamide ring. Fluorine substituents are strategically placed to modulate electronic, steric, and pharmacokinetic properties, making such compounds relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-3-fluorobenzamide

InChI

InChI=1S/C13H8F3NO/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(15)4-5-11(12)16/h1-7H,(H,17,18)

InChI Key

LTOVBKBKQJQPCU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)F)F

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
  • Structure : Shares the 2,5-difluorophenyl group but incorporates a pyrazolo-pyrimidinyl core and a hydroxypyrrolidine carboxamide .
  • Application : Acts as a tyrosine kinase (TRK) inhibitor for cancer treatment. The 2,5-difluorophenyl group likely enhances binding affinity to kinase domains by optimizing hydrophobic interactions.
  • Key Difference : The pyrazolo-pyrimidine scaffold and additional hydroxyl group distinguish it from the simpler benzamide structure of the target compound.

Agrochemical Benzamide Derivatives

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Structure : Features a 2,6-difluorobenzamide group linked to a 4-chlorophenyl urea moiety .
  • Application : Insect growth regulator targeting chitin synthesis.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Contains a trifluoromethyl group at the 2-position of the benzamide and an isopropoxyphenyl group .
  • Application : Fungicide inhibiting succinate dehydrogenase.
  • Key Difference: The trifluoromethyl group enhances lipophilicity compared to the mono-fluoro substitution in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Benzamide) Attached Group Core Structure Application
N-(2,5-difluorophenyl)-3-fluorobenzamide 3-fluoro 2,5-difluorophenyl Benzamide Not specified (likely pharmaceutical)
(S)-TRK Inhibitor Hydroxypyrrolidine 2,5-difluorophenyl Pyrazolo-pyrimidine Cancer therapy
Diflubenzuron 2,6-difluoro 4-chlorophenyl urea Benzamide-urea Insecticide
Flutolanil 2-trifluoromethyl 3-isopropoxyphenyl Benzamide Fungicide

Research Findings and Trends

  • Fluorine Positioning: 2,5-Difluorophenyl groups (as in the TRK inhibitor) are associated with enhanced metabolic stability and target binding in kinase inhibitors .
  • Synthetic Considerations :

    • Multi-step syntheses are common for fluorinated benzamides. For example, the TRK inhibitor requires reduction and carbamate formation steps , while Diflubenzuron involves urea linkage formation .
  • Bioactivity Correlations :

    • Fluorine at the 3-position (target compound) may confer moderate electron-withdrawing effects, influencing solubility and reactivity compared to 2- or 6-positioned halogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.